N-ethyl-1H-1,2,4-triazole-5-carboxamide
Description
Properties
Molecular Formula |
C5H8N4O |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
N-ethyl-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C5H8N4O/c1-2-6-5(10)4-7-3-8-9-4/h3H,2H2,1H3,(H,6,10)(H,7,8,9) |
InChI Key |
BCAHEWUUHRAWCC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NC=NN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-1H-1,2,4-triazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with formamide, followed by cyclization to form the triazole ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can be further explored for their potential biological and industrial applications .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological assays for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-ethyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Heterocycle Modifications
- Imidazole-carboxamide derivatives (e.g., imidazole-4(5)-carboxamide and imidazole-2-carboxamide):
These compounds replace the 1,2,4-triazole core with an imidazole ring. Computational and kinetic studies indicate that imidazole-based derivatives exhibit comparable or superior inhibitory activity against GP compared to triazole analogues. For instance:
Substituent Variations
- 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide: Introduction of an aminoethyl group enhances hydrogen-bonding capacity, which may improve target binding but could also increase metabolic instability .
- N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide: Dimethylation of the carboxamide nitrogen reduces hydrogen-bond donor capacity, likely diminishing enzyme inhibitory activity .
Glycogen Phosphorylase Inhibition
| Compound | Structure | Ki (µM) | Key Interactions |
|---|---|---|---|
| IXa (phenyl-substituted triazole) | 1,2,4-triazole-5-carboxamide | 1.0 | Amide N–H with GP catalytic residues |
| 1c (imidazole-4-carboxamide) | Imidazole-4-carboxamide | 12.8 | Limited interaction with β-cavity |
| 2c (imidazole-2-carboxamide) | Imidazole-2-carboxamide | 3.3 | N(1)H–His377 CO; carboxamide N–H |
The triazole scaffold (IXa ) remains a potent GP inhibitor, but imidazole derivatives (2c ) achieve superior activity through additional interactions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (µg/mL) | LogP (Predicted) |
|---|---|---|---|
| N-ethyl-1H-1,2,4-triazole-5-carboxamide | 169.17 | ~50 (estimated) | 0.8 |
| N-hexyl-1H-1,2,4-triazole-5-carboxamide | 196.25 | 21.1 | 2.3 |
| 3-amino-N-(2-aminoethyl) derivative | 272.28 | N/A | -0.5 |
Longer alkyl chains (e.g., hexyl) increase LogP, reducing solubility but enhancing lipid bilayer penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
